Cas no 150359-09-4 (2H-Quinolizine-1-methanamine,N-[2,3-dimethyl-4-[[3-(trifluoromethyl)phenyl]azo]phenyl]octahydro-,(1R-trans)- (9CI))

2H-Quinolizine-1-methanamine,N-[2,3-dimethyl-4-[[3-(trifluoromethyl)phenyl]azo]phenyl]octahydro-,(1R-trans)- (9CI) structure
150359-09-4 structure
Product Name:2H-Quinolizine-1-methanamine,N-[2,3-dimethyl-4-[[3-(trifluoromethyl)phenyl]azo]phenyl]octahydro-,(1R-trans)- (9CI)
CAS No:150359-09-4
MF:C27H33F3N4
MW:470.5729367733
CID:190478
PubChem ID:457562
Update Time:2025-04-19

2H-Quinolizine-1-methanamine,N-[2,3-dimethyl-4-[[3-(trifluoromethyl)phenyl]azo]phenyl]octahydro-,(1R-trans)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2H-Quinolizine-1-methanamine,N-[2,3-dimethyl-4-[[3-(trifluoromethyl)phenyl]azo]phenyl]octahydro-,(1R-trans)- (9CI)
    • N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine
    • CHEMBL574549
    • 2H-Quinolizine-1-methanamine, N-[2,3-dimethyl-4-[[3-(trifluoromethyl)phenyl]azo]phenyl]octahydro-, (1R-trans)-
    • N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-8-[(E)-[3-(trifluoromethyl)phenyl]azo]tetralin-5-amine
    • 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)-
    • 150359-09-4
    • Inchi: 1S/C27H33F3N4/c28-27(29,30)20-8-5-9-21(17-20)32-33-25-14-13-24(22-10-1-2-11-23(22)25)31-18-19-7-6-16-34-15-4-3-12-26(19)34/h5,8-9,13-14,17,19,26,31H,1-4,6-7,10-12,15-16,18H2/b33-32+/t19-,26+/m0/s1
    • InChI Key: HCOWUAFXTHSHPE-YIODESGFSA-N
    • SMILES: FC(C1=CC=CC(=C1)/N=N/C1=CC=C(C2=C1CCCC2)NC[C@@H]1CCCN2CCCC[C@@H]21)(F)F

Computed Properties

  • Exact Mass: 470.26599
  • Monoisotopic Mass: 470.266
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 683
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.6
  • Topological Polar Surface Area: 40Ų

Experimental Properties

  • Density: 1.29
  • Boiling Point: 608.3°C at 760 mmHg
  • Flash Point: 321.7°C
  • Refractive Index: 1.619
  • PSA: 39.99
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.